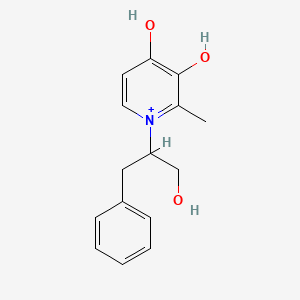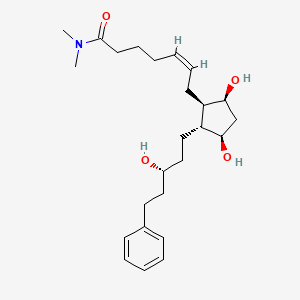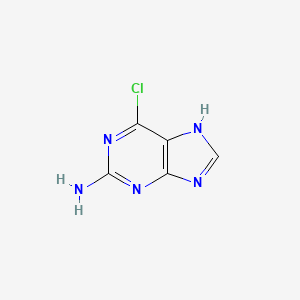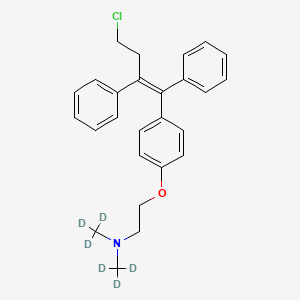
15-Keto-prostaglandin E2-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Keto-prostaglandin E2-d9 is a deuterated analog of 15-Keto-prostaglandin E2, a metabolite of prostaglandin E2. This compound is primarily used as an internal standard in mass spectrometry for the quantification of 15-Keto-prostaglandin E2. The deuterium labeling helps in distinguishing it from non-labeled compounds during analytical procedures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Keto-prostaglandin E2-d9 involves the deuteration of 15-Keto-prostaglandin E2. The process typically includes the following steps:
Starting Material: The synthesis begins with prostaglandin E2.
Oxidation: Prostaglandin E2 is oxidized to form 15-Keto-prostaglandin E2 using oxidizing agents such as pyridinium chlorochromate.
Deuteration: The 15-Keto-prostaglandin E2 is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale oxidation of prostaglandin E2 to 15-Keto-prostaglandin E2.
Deuterium Exchange: Efficient deuterium exchange using high-purity deuterated reagents to ensure maximum incorporation of deuterium atoms.
Purification: The final product is purified using techniques such as chromatography to achieve high purity levels required for analytical standards.
化学反应分析
Types of Reactions
15-Keto-prostaglandin E2-d9 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, although it is less common due to the stability of the keto group.
Reduction: The keto group can be reduced to a hydroxyl group under specific conditions.
Substitution: Deuterium atoms can be replaced with hydrogen under certain conditions, although this is typically avoided in analytical applications.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deuterium Sources: Deuterium oxide, deuterated solvents.
Major Products
Reduction: 15-Hydroxy-prostaglandin E2-d9.
Substitution: Prostaglandin E2 derivatives with varying degrees of deuteration.
科学研究应用
15-Keto-prostaglandin E2-d9 is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of prostaglandin metabolites.
Biological Research: Helps in studying the metabolic pathways of prostaglandins and their role in inflammation and other physiological processes.
Medical Research: Used in the development of drugs targeting prostaglandin pathways, particularly in inflammatory diseases and cancer.
Industrial Applications: Employed in the quality control of pharmaceutical products containing prostaglandins.
作用机制
15-Keto-prostaglandin E2-d9 exerts its effects primarily through its role as an internal standard. It does not have significant biological activity itself but is crucial in the accurate quantification of prostaglandin E2 metabolites. The deuterium atoms provide a distinct mass difference, allowing for precise measurement in mass spectrometry .
相似化合物的比较
Similar Compounds
15-Keto-prostaglandin E2: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
Prostaglandin E2: The parent compound, involved in various physiological processes including inflammation and vasodilation.
15-Hydroxy-prostaglandin E2: A reduced form of 15-Keto-prostaglandin E2, with different biological activities.
Uniqueness
15-Keto-prostaglandin E2-d9 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it an invaluable tool in analytical chemistry for the precise quantification of prostaglandin metabolites .
属性
分子式 |
C20H30O5 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1/i1D3,2D2,3D2,6D2 |
InChI 键 |
YRTJDWROBKPZNV-AEVDOOJTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O |
规范 SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)


![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)

![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)



![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)
